molecular formula C14H14N4O B2525783 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-57-7

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2525783
CAS No.: 306979-57-7
M. Wt: 254.293
InChI Key: HHOSMXBSJPXCEQ-UHFFFAOYSA-N
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Description

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure known for its significant value in both medicinal and agrochemical research . This fused bicyclic heterocyclic system serves as a versatile precursor for the development of novel bioactive molecules. The TP core is recognized as a "non-naturally occurring small molecule" that has attracted considerable interest from researchers, leading to diverse applications . While specific biological data for this particular derivative is limited in the public domain, its structural features align with those of TP analogues that have demonstrated a broad spectrum of pharmacological activities in scientific literature. These activities include potential as antibacterial, antifungal, antiviral, and anticancer agents . The compound's research utility is further supported by established synthetic methods for the TP scaffold, which often involve cyclocondensation reactions using aminotriazoles or functionalized pyrimidine derivatives . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to leverage this compound as a key intermediate for synthesizing novel derivatives, for structure-activity relationship (SAR) studies, and for investigating new biological targets within discovery programs.

Properties

IUPAC Name

7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOSMXBSJPXCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with formamide to yield the triazolopyrimidine core. Finally, the compound is alkylated with 3-methylphenoxyethyl bromide to produce the target molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Biological Activities

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for various biological activities:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit influenza virus polymerase by disrupting essential protein-protein interactions required for viral replication .
  • Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against cancer cell lines (HT-1080 and Bel-7402). One compound exhibited IC50 values of 12.3 μM and 6.1 μM against these cell lines respectively, indicating strong anti-tumor activity .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Case Study 1: Antitumor Activity

A study focused on synthesizing novel [1,2,4]triazolo[1,5-a]pyrimidines found that specific substitutions at the C-5 and C-6 positions significantly increased anticancer activity. Among the synthesized compounds, one derivative showed remarkable potency against tumor cell lines with an IC50 value as low as 6.1 μM .

Case Study 2: Antiviral Mechanism

Another investigation into the antiviral properties of related compounds revealed that they effectively inhibited the replication of the influenza virus by targeting polymerase complexes. The specific interactions at molecular levels were characterized using biophysical techniques .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected related compounds:

Compound NameStructureBiological Activity
7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureAntiviral activity against influenza
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureAnticancer properties
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidineStructurePotential anti-inflammatory effects

Mechanism of Action

The mechanism of action of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Notes

Structural Flexibility : The triazolo-pyrimidine core tolerates diverse substituents (alkoxy, halogen, heteroaromatics), enabling tailored bioactivity .

Bioactivity Drivers :

  • Anticancer : Indole/benzothiazole hybrids enhance microtubule disruption .
  • Anticonvulsant : Alkoxy chain length correlates with CNS penetration .
  • Herbicidal : Sulfonyl groups outperform thioethers in ALS inhibition .

Synthetic Accessibility : Chlorinated intermediates (e.g., compound 4) enable scalable derivatization .

Unmet Needs: Pharmacokinetic data (e.g., bioavailability, metabolism) for 7-[1-(3-methylphenoxy)ethyl]-triazolo-pyrimidine remain unreported .

Biological Activity

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with significant potential in pharmacology. Its unique structure, characterized by a triazolo-pyrimidine framework and a 3-methylphenoxy ethyl side chain, suggests diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • CAS Number : 306979-61-3

The compound is synthesized through reactions involving 3-methylphenol and ethyl bromoacetate, followed by coupling with a triazolo-pyrimidine derivative. The specific substitution pattern of the phenoxy group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in nucleotide metabolism and angiogenesis.
  • Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.

Biological Activity Overview

Activity TypeDescription
Antitumor ActivityInhibits angiogenesis markers such as VEGF and MMP-9 in cancer cells .
Enzyme InhibitionDemonstrates inhibitory activity towards thymidine phosphorylase .
Cytotoxic EffectsExhibits cytotoxicity against various cancer cell lines .

Antitumor Properties

A study evaluated the compound's effect on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in VEGF and MMP-9 expression, suggesting potential as an anticancer agent. The IC50 values for enzyme inhibition were comparable to established inhibitors like 7-Deazaxanthine (IC50 = 42.63 μM) .

Structure-Activity Relationship (SAR)

Research into the SAR of related triazolo-pyrimidines highlighted that modifications in the phenoxy group significantly affect biological activity. The presence of the 3-methyl group enhances lipophilicity and receptor binding affinity, which is critical for its pharmacological effects .

Comparative Studies

Comparative studies with similar compounds revealed that variations in substituents at the phenoxy position can lead to distinct biological profiles. For instance, compounds with electron-donating groups showed enhanced inhibitory effects on tumor growth compared to those with electron-withdrawing groups .

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